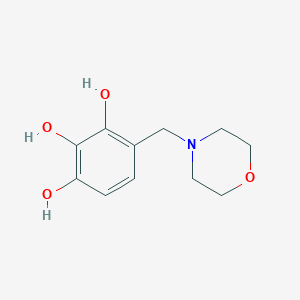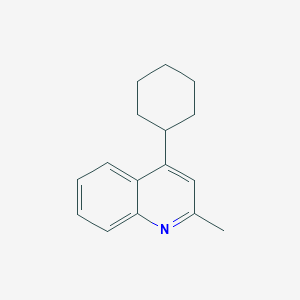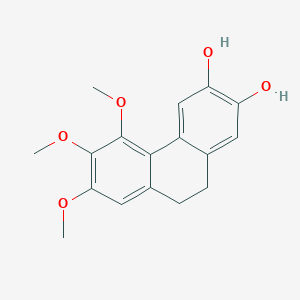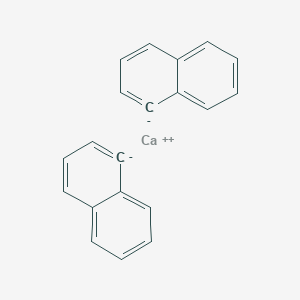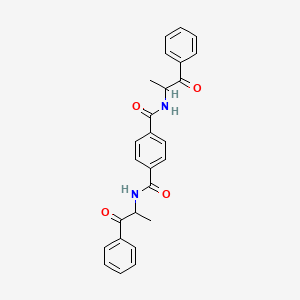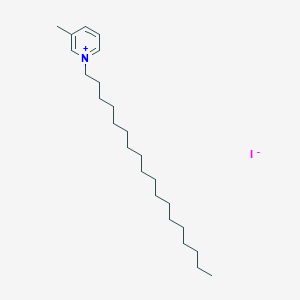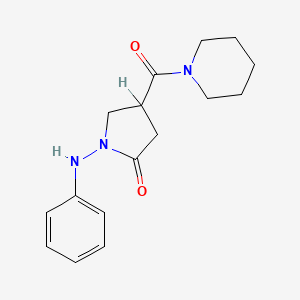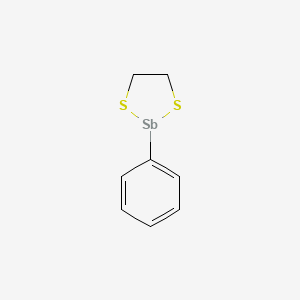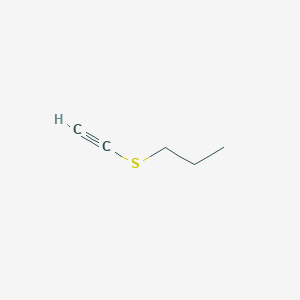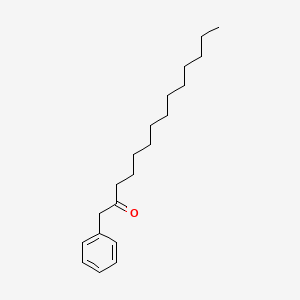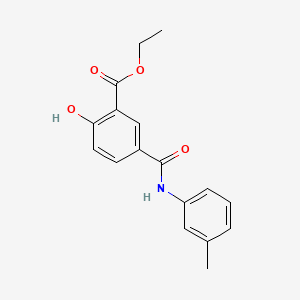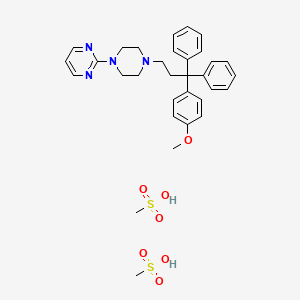
Pyrimidine, 2-(4-(3-(4-methoxyphenyl)-3,3-diphenylpropyl)-1-piperazinyl)-, dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2-(4-(3-(4-methoxyphenyl)-3,3-diphenylpropyl)-1-piperazinyl)-, dimethanesulfonate: is a complex organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is known for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves the cyclization of appropriate precursors under controlled conditions. For this compound, the synthetic route may involve the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Substitution Reactions:
Piperazine Incorporation: The piperazine moiety can be introduced via a nucleophilic substitution reaction with an appropriate halogenated precursor.
Dimethanesulfonate Formation: The final step involves the reaction of the synthesized compound with methanesulfonic acid to form the dimethanesulfonate salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an anti-inflammatory and antiviral agent. Its ability to inhibit specific enzymes and pathways makes it a valuable tool for understanding biological processes .
Medicine
Medically, this compound shows promise as an anticancer agent. Its ability to target specific cancer cells while minimizing damage to healthy cells is a significant advantage. It is also being investigated for its potential in treating viral infections .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and pharmacological properties make it a valuable asset in the development of new products .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit the activity of enzymes involved in inflammation and viral replication. The compound’s structure allows it to bind to these enzymes, preventing them from carrying out their normal functions .
Molecular Targets and Pathways
Inflammation: Inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of inflammatory mediators.
Viral Replication: Inhibits viral polymerases, preventing the replication of viral genetic material.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytarabine share structural similarities and are used as anticancer agents.
Piperazine Derivatives: Compounds like piperazine citrate and piperazine phosphate are used as anthelmintics.
Uniqueness
This compound’s uniqueness lies in its combination of the pyrimidine ring, piperazine moiety, and methoxyphenyl group. This unique structure imparts a range of pharmacological activities, making it a versatile compound for various applications .
Properties
CAS No. |
36371-41-2 |
|---|---|
Molecular Formula |
C32H40N4O7S2 |
Molecular Weight |
656.8 g/mol |
IUPAC Name |
methanesulfonic acid;2-[4-[3-(4-methoxyphenyl)-3,3-diphenylpropyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C30H32N4O.2CH4O3S/c1-35-28-15-13-27(14-16-28)30(25-9-4-2-5-10-25,26-11-6-3-7-12-26)17-20-33-21-23-34(24-22-33)29-31-18-8-19-32-29;2*1-5(2,3)4/h2-16,18-19H,17,20-24H2,1H3;2*1H3,(H,2,3,4) |
InChI Key |
KXMVBESUCZTBIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCN2CCN(CC2)C3=NC=CC=N3)(C4=CC=CC=C4)C5=CC=CC=C5.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


